molecular formula C9H14N2 B3101992 2-cyclohexyl-1H-imidazole CAS No. 14085-43-9

2-cyclohexyl-1H-imidazole

Cat. No. B3101992
Key on ui cas rn: 14085-43-9
M. Wt: 150.22 g/mol
InChI Key: UHMINCSUEKRNKZ-UHFFFAOYSA-N
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Patent
US05646281

Procedure details

To a solution of 6.8 g of 2-phenylimidazole in 200 mL 3N hydrochloric acid was added 5% Rhodium on Carbon, Degussa type G10 NB/W. The mixture was hydrogenated at 100 psi for 24 hours then filtered through celite. The solution was neutralized with 25% sodium hydroxide and extracted with 2×100 mL ethyl acetate. The combined extract was washed with 200 mL of brine and dried over anhydrous sodium sulfate. Evaporation of the solvent gave 2-cyclohexylimidazole as a fluffy, white solid which was used in the next step without further purification or characterization.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>Cl.[Rh]>[CH:1]1([C:7]2[NH:11][CH:10]=[CH:9][N:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 mL ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)C=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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